
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is a chemical compound that features a pyridine ring, an imidazole ring, and a butan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with imidazole in the presence of a suitable catalyst to form the pyridine-imidazole intermediate.
Chain Extension: The intermediate is then subjected to a reaction with butan-1-amine under controlled conditions to extend the chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly for targeting specific receptors or enzymes.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Pharmacology: It is investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yl)butan-1-amine: A structurally similar compound with a pyridine ring and butan-1-amine chain.
N-(Pyridin-3-ylmethyl)imidazole: Another related compound featuring a pyridine-imidazole structure.
Uniqueness
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses further highlight its significance.
特性
分子式 |
C12H19Cl3N4 |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine;trihydrochloride |
InChI |
InChI=1S/C12H16N4.3ClH/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11;;;/h3-4,6,8-10H,1-2,5,7,13H2;3*1H |
InChIキー |
SPJZCJZVHSPCSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
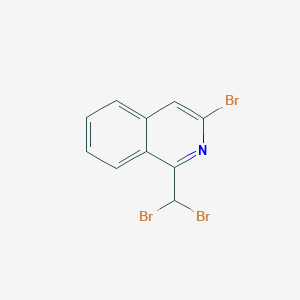
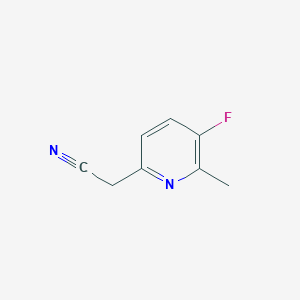

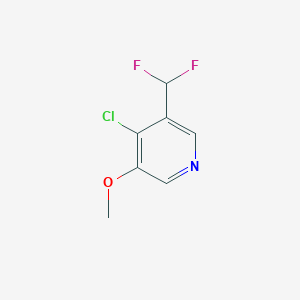
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
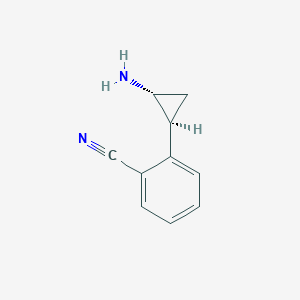
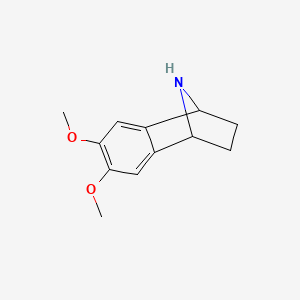
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)
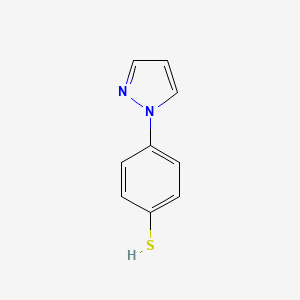
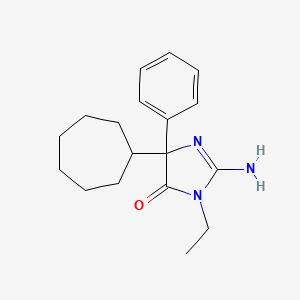

![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
